molecular formula C22H24ClN3O5S B3410337 N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide CAS No. 896376-10-6

N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

Cat. No.: B3410337
CAS No.: 896376-10-6
M. Wt: 478 g/mol
InChI Key: LLWSHUMLXCEQBK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide is a spirocyclic acetamide derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-methylbenzenesulfonyl (tosyl) group and a 2-chlorophenylacetamide moiety.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-16-6-8-17(9-7-16)32(29,30)26-14-15-31-22(26)10-12-25(13-11-22)21(28)20(27)24-19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWSHUMLXCEQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The spirocyclic structure may enhance interactions with microbial targets, potentially leading to effective treatments for bacterial infections. Studies have shown that sulfonamide derivatives can inhibit bacterial growth through mechanisms that disrupt folic acid synthesis, a vital pathway in bacterial metabolism .

Anti-inflammatory Effects

The sulfonyl group present in the compound may contribute to its anti-inflammatory properties. Sulfonamides are known to modulate immune responses, which can be beneficial in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines could position it as a candidate for further development in anti-inflammatory therapies.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Its unique structure allows for potential interactions with various molecular targets involved in cancer cell proliferation and survival. Compounds with similar spirocyclic arrangements have been explored for their ability to inhibit tumor growth, making this compound a subject of interest in cancer research .

Synthetic Methodologies

The synthesis of N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide typically involves several key steps:

  • Formation of the Spirocyclic Core : This can be achieved through cyclization reactions involving diols and diamines under acidic conditions.
  • Introduction of Functional Groups : The benzoyl group is often introduced via Friedel-Crafts acylation, while the sulfonyl group can be added through reactions with sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological testing.

Case Study 1: Antimicrobial Evaluation

In a study published in PMC, researchers synthesized various sulfonamide derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of related sulfonamide compounds, demonstrating their ability to reduce inflammation markers in vitro. This study highlights the potential of this compound as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include substituted acetamides and sulfonamide-containing spirocycles. Below is a detailed comparison based on crystallographic, synthetic, and functional data from related molecules.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Conformational Features Reported Applications/Properties
N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide 1-Oxa-4,8-diazaspiro[4.5]decane Tosyl, 2-chlorophenylacetamide Spirocyclic rigidity, planar amide Hypothesized enzyme inhibition
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazol-4-yl acetamide 3,4-Dichlorophenyl, antipyrine-derived Non-spiro, flexible dihedral angles Antimicrobial, ligand coordination
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide (Fun et al., 2012b) Simple acetamide 4-Bromophenyl, 4-chlorophenyl Linear, planar amide Antibacterial activity

Key Findings

Conformational Rigidity vs. Flexibility: The spirocyclic core in the target compound imposes steric constraints, reducing conformational flexibility compared to non-spiro analogs like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide. The latter exhibits variable dihedral angles (54.8–77.5°) between aromatic rings, influencing hydrogen-bonding patterns and dimerization .

Functional Group Contributions: The tosyl group in the target compound distinguishes it from simpler acetamides. Sulfonamides are known to improve metabolic stability and binding affinity to enzymes (e.g., carbonic anhydrase inhibitors). By contrast, the pyrazol-4-yl group in the compound facilitates hydrogen bonding (N–H⋯O interactions), forming R₂²(10) dimers critical for crystal packing .

Biological Activity :

  • While the target compound’s bioactivity remains uncharacterized in the evidence, structurally related acetamides exhibit antimicrobial and ligand-coordination properties. For example, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide shows antibacterial effects, attributed to halogenated aryl groups enhancing membrane penetration . The spirocyclic analog’s tosyl group may similarly enhance bioavailability.

Synthetic Complexity :

  • The synthesis of spirocyclic systems (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) requires multi-step protocols, including cyclization and sulfonylation, whereas simpler acetamides (e.g., compound) are synthesized via direct coupling of acids and amines using carbodiimides .

Crystallographic and Computational Tools for Analysis

The structural elucidation of such compounds relies on crystallographic software:

  • SHELXL/SHELXS : Used for refining small-molecule structures, critical for analyzing spirocyclic conformations .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, aiding in comparing dihedral angles across analogs .
  • WinGX : Integrates crystallographic data processing, enabling detailed comparisons of hydrogen-bonding networks .

Q & A

Q. What are the key synthetic challenges in constructing the spirocyclic core of this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, primarily focusing on forming the 1-oxa-4,8-diazaspiro[4.5]decane core. A critical step is the cyclization reaction, which requires precise control of temperature and solvent polarity to avoid side products like non-spirocyclic byproducts. For example, microwave-assisted synthesis has been used to enhance reaction efficiency in similar spirocyclic systems . Post-cyclization, functionalization with the 4-methylbenzenesulfonyl group demands anhydrous conditions to prevent hydrolysis. Optimization via Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters (e.g., catalyst loading, stoichiometry) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray crystallography : Resolves the spirocyclic conformation and confirms stereochemistry. SHELX programs are widely used for refinement, though challenges arise from low crystal quality or twinning .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent integration (e.g., sulfonyl and chlorophenyl groups). NOESY can clarify spatial relationships in the spirocyclic system.
  • HRMS : Validates molecular formula, particularly for detecting isotopic patterns of chlorine .

Q. How does the sulfonyl group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing 4-methylbenzenesulfonyl group activates the adjacent nitrogen for nucleophilic substitution. For instance, in SN2 reactions, the sulfonyl moiety stabilizes transition states, enabling substitutions at the 8-position of the diazaspirodecane core. However, steric hindrance from the spirocyclic structure may limit accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally analogous compounds?

Discrepancies often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). For example, a compound may show anticancer activity in MCF-7 cells (IC50_{50} = 2.1 µM) but no antimicrobial effects at 10 µM due to differences in membrane permeability . Meta-analyses comparing structural analogs (e.g., halogen substitution patterns) can identify critical pharmacophores. Dose-response studies and mechanistic profiling (e.g., apoptosis vs. cell wall disruption) are essential to clarify bioactivity .

Q. How can computational modeling improve the design of derivatives targeting specific enzymes?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the acetamide moiety. Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins, such as kinases or proteases, by simulating binding affinities. For example, spirocyclic analogs with extended π-systems show enhanced interactions with hydrophobic enzyme pockets . Reaction path search algorithms (e.g., GRRM) can also propose energetically feasible synthetic routes for novel derivatives .

Q. What experimental approaches address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : High-throughput crystallization trials using PEG-based precipitants improve crystal lattice stability.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in twinned crystals .
  • Low-temperature data collection : Mitigates thermal motion artifacts, enhancing resolution (<1.0 Å) for accurate bond-length analysis .

Methodological Guidance

  • Synthetic Optimization : Use DoE to map the impact of variables (e.g., reaction time, catalyst) on yield .
  • Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with mechanistic studies (e.g., Western blotting for apoptosis markers) .
  • Computational Workflows : Integrate DFT, docking, and molecular dynamics to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

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